molecular formula C26H42O2 B046057 27-Nor-25-ketocholesterol CAS No. 7494-34-0

27-Nor-25-ketocholesterol

Cat. No.: B046057
CAS No.: 7494-34-0
M. Wt: 386.6 g/mol
InChI Key: NYJPQNDSCIEILZ-UHFFFAOYSA-N
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Description

3beta-Hydroxy-27-norcholest-5-en-25-one is a chemical compound with the molecular formula C26H42O2 and a molecular weight of 386.6 g/mol. It is also known by other names such as 25-oxo-27-norcholesterol and 27-nor-25-ketocholesterol . This compound is a derivative of cholesterol and is characterized by the presence of a hydroxyl group at the 3-beta position and a ketone group at the 25 position.

Preparation Methods

The synthesis of 3beta-Hydroxy-27-norcholest-5-en-25-one typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to introduce the ketone group at the 25 position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. These methods are designed to produce the compound in bulk quantities for various applications in research and industry.

Chemical Reactions Analysis

3beta-Hydroxy-27-norcholest-5-en-25-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-beta position can be further oxidized to form a ketone, resulting in 3-keto-27-norcholest-5-en-25-one.

    Reduction: The ketone group at the 25 position can be reduced to form 3beta-Hydroxy-27-norcholest-5-en-25-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or acyl chlorides.

Common reagents used in these reactions include PCC, Jones reagent, sodium borohydride (for reduction), and various chlorinating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3beta-Hydroxy-27-norcholest-5-en-25-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its role in cholesterol metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.

    Industry: It is used in the production of various biochemical reagents and as a precursor for the synthesis of other steroids and sterols.

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-27-norcholest-5-en-25-one involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism by acting on enzymes involved in the biosynthesis and degradation of cholesterol. The compound may also interact with nuclear receptors and other proteins that regulate lipid homeostasis and cellular signaling pathways .

Comparison with Similar Compounds

3beta-Hydroxy-27-norcholest-5-en-25-one can be compared with other similar compounds such as:

    3beta-Hydroxy-27-norcholest-5-en-24-one: This compound has a similar structure but with a ketone group at the 24 position instead of the 25 position.

    3beta-Hydroxyandrost-5-en-17-one: This compound is a steroid with a hydroxyl group at the 3-beta position and a ketone group at the 17 position.

    3beta-Hydroxycholest-5-en-7-one: This compound has a hydroxyl group at the 3-beta position and a ketone group at the 7 position.

Properties

IUPAC Name

6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJPQNDSCIEILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-34-0
Record name NSC148870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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